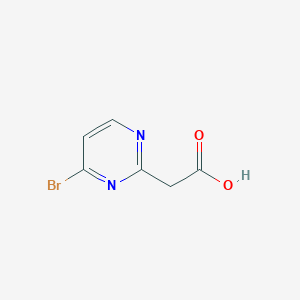
2-(2,6-Dichloro-4-pyridyl)-2-propanol
Übersicht
Beschreibung
“(2,6-Dichloro-4-pyridyl)methanol” is a chemical compound with the empirical formula C6H5Cl2NO. It has a molecular weight of 178.02 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
There is a paper titled “Synthesis of 2-(2,6-dichloro-4-pyridyl)-3-propargyl-5-ethyl-6-methyl-4(3H)-pyrimidinone, a promising new herbicide” that might contain relevant information . Another paper titled “Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives” discusses the synthesis of several pyridine derivatives .Molecular Structure Analysis
The SMILES string for “(2,6-Dichloro-4-pyridyl)methanol” is OCC1=CC (Cl)=NC (Cl)=C1 . The InChI is 1S/C6H5Cl2NO/c7-5-1-4 (3-10)2-6 (8)9-5/h1-2,10H,3H2 .Chemical Reactions Analysis
A paper titled “Anomalous transformations of acetaldehyde (2,6-dichloro-4-pyridyl)hydrazone” discusses the formation of several compounds when acetaldehyde (2,6-dichloro-4-pyridyl)hydrazone is heated with zinc chloride .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazoline Derivatives
In chemical synthesis, this compound can be involved in reactions under certain conditions, such as with zinc chloride, to form various derivatives like 1-(2,6-dichloro-4-pyridyl)-5-methylpyrazoline .
Formation of Aminopyridine
Another application in chemical synthesis is the transformation into 2,6-dichloro-4-aminopyridine , which can be a valuable intermediate for further chemical reactions .
Research Chemical Supply
This compound is available from scientific research supply companies like Thermo Fisher Scientific and Tokyo Chemical Industry, indicating its use in various laboratory and research settings .
Hydrazone Formation
It may also be used in the formation of hydrazones, which are important in various chemical analyses and synthesis processes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-8(2,12)5-3-6(9)11-7(10)4-5/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBHWFKUZYUWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichloro-4-pyridyl)-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1642028.png)






